barium(2+);[(2S,3S,4R)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate
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Overview
Description
barium(2+);[(2S,3S,4R)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate: , also known as dibarium fructose diphosphate, is a compound with the molecular formula C6H10Ba2O12P2. It is a derivative of D-fructose, a naturally occurring sugar, and is characterized by the presence of two phosphate groups and two barium ions. This compound is typically found in a solid state and is slightly soluble in water .
Mechanism of Action
Target of Action
The primary target of D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2) is the glycolytic pathway in cells . It specifically targets the enzyme 6-phosphofructokinase (Pfk), which plays a crucial role in the regulation of glycolysis .
Mode of Action
D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2) interacts with its target by linking to adenine nucleotides, which regulate the activity of 6-phosphofructokinases (Pfks) . This interaction catalyzes one of the rate-limiting steps of glycolysis .
Biochemical Pathways
The compound affects the glycolytic pathway, a critical metabolic pathway in cells . By regulating the activity of Pfks, it influences the conversion of glucose into pyruvate, the end product of glycolysis . The downstream effects include the production of ATP, NADH, and pyruvate, which are essential for cellular energy production and other metabolic processes .
Pharmacokinetics
It is known to be slightly soluble in water , which may affect its bioavailability
Result of Action
The action of D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2) results in the efficient occurrence of glycolysis . This leads to increased cellular energy production and can have protective effects, particularly in ischemic conditions .
Action Environment
The action of D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2) can be influenced by environmental factors. For instance, it is stable under normal conditions but can hydrolyze under strong acidic conditions . It is also hygroscopic, meaning it absorbs moisture from the environment, which can affect its stability . Furthermore, it is toxic and irritating, which can influence its efficacy and safety .
Biochemical Analysis
Biochemical Properties
D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2) is a precursor to 3-phosphoglyceraldehyde and dihydroxyacetone phosphate in the glycolytic pathway . It acts as an allosteric activator for enzymes like pyruvate kinase and NAD±dependent L-(+)-lactate dehydrogenase . It also serves as an inhibitor for acetyl kinase and as a substrate for identifying and characterizing enzymes such as aldolase and fructose-1,6-bisphosphatase .
Cellular Effects
In cellular processes, D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2) has been studied as a neuroprotective agent for brain injuries . It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2) exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is functionally related to D-fructofuranose and is a conjugate acid of D-fructofuranose 1,6-bisphosphate .
Metabolic Pathways
D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2) is involved in the glycolytic pathway . It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of barium(2+);[(2S,3S,4R)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate involves the phosphorylation of D-fructose followed by the introduction of barium ions. The process generally includes the following steps:
Phosphorylation of D-Fructose: D-fructose is reacted with phosphoric acid under controlled conditions to form D-fructose 1,6-bisphosphate.
Introduction of Barium Ions: The resulting D-fructose 1,6-bisphosphate is then treated with a barium salt, such as barium chloride, to form the dibarium salt.
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
Complexation: The compound can form complexes with various metal ions, which can alter its chemical properties and reactivity.
Common Reagents and Conditions
Hydrolysis: Strong acids such as hydrochloric acid or sulfuric acid are commonly used.
Complexation: Metal salts like calcium chloride or magnesium sulfate can be used to form complexes.
Major Products
Hydrolysis: The major products include D-fructose and inorganic phosphate.
Complexation: The products are typically metal-fructose-phosphate complexes.
Scientific Research Applications
Chemistry
Biology
Metabolic Studies: It is used in studies related to glycolysis and other metabolic pathways involving fructose.
Medicine
Cardioprotective Agent: barium(2+);[(2S,3S,4R)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate has been studied for its potential cardioprotective effects in ischemic conditions.
Industry
Comparison with Similar Compounds
Similar Compounds
D-Fructose, 1,6-bis(dihydrogen phosphate), sodium salt (13): This compound is similar in structure but contains sodium ions instead of barium.
D-Fructose, 1,6-bis(dihydrogen phosphate), calcium salt: Another similar compound where calcium ions replace barium.
Uniqueness
Properties
CAS No. |
6035-52-5 |
---|---|
Molecular Formula |
C6H10Ba2O12P2 |
Molecular Weight |
610.74 g/mol |
IUPAC Name |
barium(2+);[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate |
InChI |
InChI=1S/C6H14O12P2.2Ba/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;/q;2*+2/p-4/t3-,5-,6-;;/m1../s1 |
InChI Key |
XTWXMNPKAVQMQE-ABICQQBESA-J |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Ba+2].[Ba+2] |
SMILES |
C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Ba+2].[Ba+2] |
Canonical SMILES |
C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Ba+2].[Ba+2] |
6035-52-5 | |
Related CAS |
488-69-7 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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